4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes a triazine ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of the pyrrolidine groups. The final step involves the formation of the hydrazine linkage and the attachment of the dimethylaniline moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan: A biocompatible hydrogel with applications in drug delivery and wound healing.
Uniqueness
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-N,N-DIMETHYLANILINE is unique due to its complex structure, which includes a triazine ring and multiple functional groups. This structural complexity contributes to its diverse chemical reactivity and wide range of applications in various fields of research .
Properties
Molecular Formula |
C20H28N8 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H28N8/c1-26(2)17-9-7-16(8-10-17)15-21-25-18-22-19(27-11-3-4-12-27)24-20(23-18)28-13-5-6-14-28/h7-10,15H,3-6,11-14H2,1-2H3,(H,22,23,24,25)/b21-15+ |
InChI Key |
MGJUWUYVKYWWIC-RCCKNPSSSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Origin of Product |
United States |
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